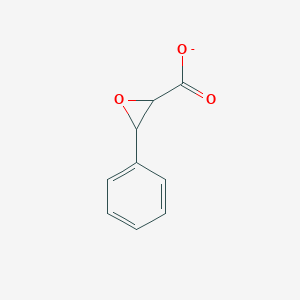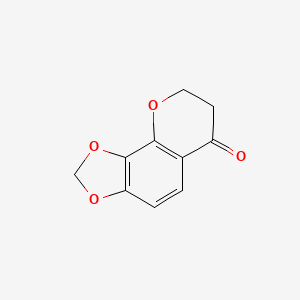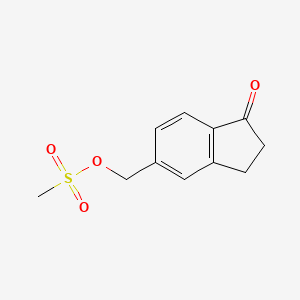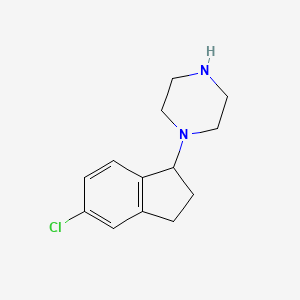![molecular formula C21H20OSi B8288764 [4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane](/img/structure/B8288764.png)
[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane
Overview
Description
[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane is an organic compound that features a dibenzofuran moiety attached to a phenyl ring, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane typically involves the coupling of a dibenzofuran derivative with a phenylsilane compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the silicon moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mechanism of Action
The mechanism by which [4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane exerts its effects depends on its specific application. In optoelectronic devices, the compound’s unique electronic properties facilitate efficient charge transport and light emission. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of excitons (electron-hole pairs) that recombine to emit light .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(dibenzofuran-4-yl)phenyl]amine: This compound shares the dibenzofuran moiety but differs in its amine functionality.
4-Dibenzofuran-4-yl-phenyl-boronic acid: Similar in structure but contains a boronic acid group instead of a trimethylsilane group.
Uniqueness
[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane is unique due to its trimethylsilane group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability .
Properties
Molecular Formula |
C21H20OSi |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(4-dibenzofuran-4-ylphenyl)-trimethylsilane |
InChI |
InChI=1S/C21H20OSi/c1-23(2,3)16-13-11-15(12-14-16)17-8-6-9-19-18-7-4-5-10-20(18)22-21(17)19/h4-14H,1-3H3 |
InChI Key |
MJTCHPBNQSYPAH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

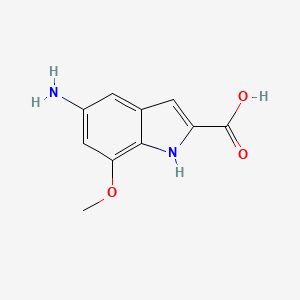

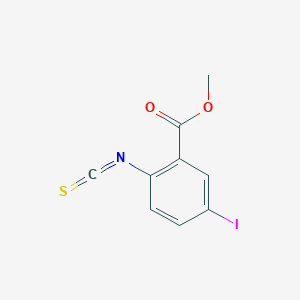
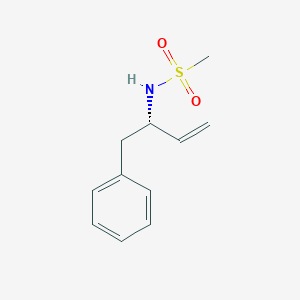

![4-Hydroxy-6-[4-(2-hydroxyethoxy)phenyl]-3-phenethylsulfanyl-pyran-2-one](/img/structure/B8288724.png)
